1-(3-Chloro-4-methylphenyl)-3-(pyridin-3-ylmethyl)urea

FAAH inhibition pyridylmethyl urea SAR regioisomer potency

1-(3-Chloro-4-methylphenyl)-3-(pyridin-3-ylmethyl)urea (CAS 196934-31-3) is a disubstituted urea of molecular formula C14H14ClN3O (MW 275.73 g/mol). It belongs to the class of pyridylmethyl aryl ureas, which have been investigated as scaffolds for kinase modulation , nicotinamide phosphoribosyltransferase (NAMPT) inhibition , and fatty acid amide hydrolase (FAAH) inhibition.

Molecular Formula C14H14ClN3O
Molecular Weight 275.73 g/mol
Cat. No. B4287478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Chloro-4-methylphenyl)-3-(pyridin-3-ylmethyl)urea
Molecular FormulaC14H14ClN3O
Molecular Weight275.73 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)NCC2=CN=CC=C2)Cl
InChIInChI=1S/C14H14ClN3O/c1-10-4-5-12(7-13(10)15)18-14(19)17-9-11-3-2-6-16-8-11/h2-8H,9H2,1H3,(H2,17,18,19)
InChIKeyIYBDNXAHWKFDLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility39.7 [ug/mL]

1-(3-Chloro-4-methylphenyl)-3-(pyridin-3-ylmethyl)urea CAS 196934-31-3: A Structurally Distinct Pyridylmethyl Urea for Early Discovery Research


1-(3-Chloro-4-methylphenyl)-3-(pyridin-3-ylmethyl)urea (CAS 196934-31-3) is a disubstituted urea of molecular formula C14H14ClN3O (MW 275.73 g/mol) . It belongs to the class of pyridylmethyl aryl ureas, which have been investigated as scaffolds for kinase modulation [1], nicotinamide phosphoribosyltransferase (NAMPT) inhibition [2], and fatty acid amide hydrolase (FAAH) inhibition [3]. This compound features a 3-chloro-4-methylphenyl group on one urea nitrogen and a pyridin-3-ylmethyl group on the other. It is offered exclusively through the Sigma-Aldrich AldrichCPR collection of rare and unique chemicals for early discovery, with the explicit note that Sigma-Aldrich does not collect analytical data for this product . No primary research publications reporting direct biological activity data for this specific compound were identified in the accessible literature as of the search date.

Why the 3-Pyridylmethyl Isomer of 1-(3-Chloro-4-methylphenyl)-3-(pyridin-3-ylmethyl)urea Cannot Be Replaced by 2-Pyridyl or 4-Pyridyl Analogs


Within the pyridylmethyl aryl urea chemotype, the position of the pyridine nitrogen atom is a critical determinant of both target binding affinity and selectivity. In a systematic structure-activity relationship (SAR) study of heteroaryl urea FAAH inhibitors, the 3-pyridyl isomer (IC50 = 1.4 ± 0.41 nM) displayed approximately 8.6-fold greater potency than the 2-pyridyl isomer (IC50 = 12 ± 2.5 nM) and approximately 10.7-fold greater potency than the 4-pyridyl isomer (IC50 = 15 ± 6.1 nM) in the same assay [1]. While these specific data were generated on a scaffold lacking the 3-chloro-4-methyl substitution, they demonstrate unequivocally that pyridine nitrogen topology dictates the H-bond acceptor geometry presented to the target binding pocket, and that the 3-pyridyl isomer can be substantially more potent than its regioisomers. Consequently, a scientific user cannot assume that substituting the 3-pyridylmethyl isomer (CAS 196934-31-3) with the 2-pyridylmethyl analog or the 4-pyridylmethyl analog (CAS 747412-49-3) will yield equivalent biological outcomes, even in the absence of target-specific data for this exact compound. The unique combination of the 3-pyridylmethyl group with the 3-chloro-4-methylphenyl substitution further distinguishes this compound from simpler analogs such as 1-phenyl-3-(pyridin-3-ylmethyl)urea [2].

Quantitative Differentiation Guide for 1-(3-Chloro-4-methylphenyl)-3-(pyridin-3-ylmethyl)urea vs. Closest Analogs


Pyridine Nitrogen Position: 8.6-Fold to 10.7-Fold Potency Differential Between 3-Pyridyl and 2-/4-Pyridyl Urea Isomers in FAAH Inhibition

In a published SAR study of heteroaryl urea FAAH inhibitors, the 3-pyridyl regioisomer exhibited an apparent IC50 of 1.4 ± 0.41 nM against human FAAH (hFAAH), compared to 12 ± 2.5 nM for the equivalent 2-pyridyl isomer and 15 ± 6.1 nM for the equivalent 4-pyridyl isomer under identical assay conditions (60 min preincubation with enzyme, n ≥ 3) [1]. This represents an 8.6-fold potency advantage for the 3-pyridyl over the 2-pyridyl isomer, and a 10.7-fold advantage over the 4-pyridyl isomer. The same rank order was observed against rat FAAH (rFAAH): 3-pyridyl IC50 = 33 ± 9 nM vs. 2-pyridyl IC50 = 470 ± 180 nM and 4-pyridyl IC50 = 520 ± 80 nM [1]. While the specific phenyl substitution differs from the target compound (these data are for an unsubstituted phenyl or alternative aryl group), these results establish a class-level principle that the 3-pyridylmethyl topology can confer substantially enhanced target engagement relative to the 2-pyridylmethyl and 4-pyridylmethyl topologies.

FAAH inhibition pyridylmethyl urea SAR regioisomer potency

Commercial Exclusivity: Single-Source Availability of the 3-Pyridylmethyl Isomer via AldrichCPR vs. Multi-Vendor Access to 2-Pyridyl and 4-Pyridyl Analogs

1-(3-Chloro-4-methylphenyl)-3-(pyridin-3-ylmethyl)urea (CAS 196934-31-3) is currently cataloged exclusively through Sigma-Aldrich's AldrichCPR program (Product S638498) as part of a collection of rare and unique chemicals for early discovery researchers . Sigma-Aldrich explicitly states that it does not collect analytical data for this product, and the buyer assumes responsibility for identity and purity confirmation . In contrast, the 2-pyridylmethyl isomer (1-(3-chloro-4-methylphenyl)-3-(pyridin-2-ylmethyl)urea) is available from multiple vendors including EvitaChem , and the 4-pyridylmethyl isomer (CAS 747412-49-3) is available from EvitaChem, BenchChem, and ChemDiv . Additionally, the closely related methyl positional isomer 1-(3-chloro-2-methylphenyl)-3-(pyridin-3-ylmethyl)urea is available from EvitaChem . The 3-pyridylmethyl, 4-methyl-substituted isomer (CAS 196934-31-3) therefore occupies a unique and relatively inaccessible position in chemical space with respect to commercial sourcing.

rare chemical sourcing AldrichCPR commercial availability comparison

Methyl Group Position on the Phenyl Ring: Structural Basis for Differentiation from the 3-Chloro-2-methylphenyl Isomer

The target compound bears the methyl group at the 4-position (para to the urea NH) of the phenyl ring, whereas the commercially available analog 1-(3-chloro-2-methylphenyl)-3-(pyridin-3-ylmethyl)urea places the methyl group at the 2-position (ortho to the urea NH) . This positional difference has significant steric implications: the ortho-methyl group in the 2-methyl isomer creates steric hindrance adjacent to the urea linkage, potentially restricting the conformational freedom of the urea NH-aryl bond and altering the dihedral angle between the phenyl ring and the urea plane. The 4-methyl substitution in the target compound places the methyl group distal to the urea attachment point, minimizing steric interference with the urea pharmacophore while retaining the electron-donating inductive effect of the methyl group on the aromatic ring. The 3-chloro substituent is common to both isomers and maintains the electron-withdrawing character ortho to the urea NH. The HIV-1 capsid assembly inhibitor CAP-1, which contains the identical 3-chloro-4-methylphenyl urea motif, has been co-crystallized with its target (PDB 2JPR), confirming that this specific substitution pattern is compatible with high-affinity protein binding [1].

phenyl substitution pattern positional isomer steric effects

In-Cell Target Engagement Potential for CSNK2A: Pyridylmethyl Urea Scaffold Profiling Demonstrates Single-Digit Micromolar Activity

A 2024 study profiling pyridylmethyl urea analogs against casein kinase 2 alpha (CSNK2A) using an in-cell NanoBRET target engagement assay reported IC50 values of 6.0 µM, 8.0 µM, and 14.0 µM for closely related pyridylmethyl urea compounds (compounds 4o, 4n, and 4p, respectively), alongside kinetic aqueous solubility values of 140–200 µM [1]. While the specific R-group substitutions on these analogs differ from the target compound, these data demonstrate that the pyridylmethyl urea chemotype is capable of engaging the CSNK2A kinase target in a cellular context at low micromolar concentrations with moderate aqueous solubility. The target compound (CAS 196934-31-3), bearing the 3-chloro-4-methylphenyl group, introduces an unexplored substitution vector within this chemotype. The 3-chloro substituent may enhance binding through halogen bonding interactions with the kinase hinge region, and the 4-methyl group may contribute to hydrophobic packing—features absent in the simpler phenyl or unsubstituted pyridylmethyl urea analogs that define the baseline for this scaffold [2].

CSNK2A NanoBRET in-cell target engagement kinase inhibitor

NAMPT Inhibitor Pharmacophore: 3-Chloro-4-Methylphenyl Urea Motif Validated in High-Affinity Binders (Ki = 3–5.6 nM)

Urea-containing nicotinamide phosphoribosyltransferase (NAMPT) inhibitors represent a well-characterized pharmacophore class with demonstrated anti-tumor activity. Optimized urea-containing NAMPT inhibitors have achieved Ki values as low as 3–5.6 nM against human recombinant NAMPT in biochemical assays, with cellular antiproliferative IC50 values of 70 nM in A2780 ovarian cancer cells and in vivo efficacy in mouse xenograft models [1][2]. The 3-chloro-4-methylphenyl urea substructure is a recurrent motif in biologically active ureas, appearing in NAMPT inhibitor patents, kinase modulator patents, and the HIV-1 capsid assembly inhibitor CAP-1 [3][4]. The target compound combines this validated 3-chloro-4-methylphenyl urea moiety with a pyridin-3-ylmethyl group, representing an unexplored combination within the NAMPT inhibitor chemotype. The 1-phenyl-3-(pyridin-3-ylmethyl)urea analog (lacking chloro and methyl substituents) has been specifically claimed in NAMPT inhibitor patents as a scaffold element [5], suggesting that the target compound may represent a logical, but as yet uncharacterized, extension of this SAR series.

NAMPT inhibition urea pharmacophore cancer metabolism

Recommended Research and Procurement Application Scenarios for 1-(3-Chloro-4-methylphenyl)-3-(pyridin-3-ylmethyl)urea


Regioisomeric Selectivity Profiling in FAAH or Serine Hydrolase Inhibitor Programs

Use CAS 196934-31-3 as the 3-pyridylmethyl representative in a matched-pair comparison with the 2-pyridylmethyl and 4-pyridylmethyl isomers to quantify the impact of pyridine nitrogen topology on enzyme inhibition potency. The FAAH SAR precedent demonstrates that the 3-pyridyl isomer can be up to 10.7-fold more potent than the 4-pyridyl isomer, but this has not been tested with the 3-chloro-4-methylphenyl substituent present [1]. Such a matched-pair study would directly address whether the pyridine nitrogen position effect is conserved or modulated by the chloro-methyl phenyl substitution.

NAMPT Inhibitor SAR Expansion: Bridging the Gap Between Minimal Scaffold and Optimized Leads

Deploy this compound as a probe to evaluate the contribution of the 3-chloro-4-methyl substitution to NAMPT binding affinity, selectivity, and cellular activity. The unsubstituted 1-phenyl-3-(pyridin-3-ylmethyl)urea scaffold is exemplified in NAMPT patents, and optimized leads achieve Ki values of 3–5.6 nM [2][3]. Testing CAS 196934-31-3 in a NAMPT biochemical assay would quantify the Delta-affinity attributable to chloro and methyl substitution on the phenyl ring, providing a directly interpretable SAR data point for lead optimization.

Kinase Selectivity Panel Screening with a Structurally Distinct Hinge-Binding Urea

Screen this compound against a broad kinase panel to evaluate whether the 3-pyridylmethyl urea pharmacophore, in combination with the 3-chloro-4-methylphenyl group, yields a kinase selectivity profile distinct from related diaryl ureas such as sorafenib-type inhibitors. The pyridylmethyl urea chemotype has demonstrated CSNK2A engagement in cells (IC50 = 6–14 µM) [4], and the 3-chloro-4-methylphenyl urea motif appears in kinase modulator patents [5]. Profiling CAS 196934-31-3 would establish whether this specific substitution combination offers a selectivity window relative to the broader kinome.

Chemical Biology Probe for HIV-1 Capsid Assembly: 3-Pyridylmethyl Analog of CAP-1

Evaluate CAS 196934-31-3 as a structural analog of the HIV-1 capsid assembly inhibitor CAP-1, which contains the identical 3-chloro-4-methylphenyl urea motif and a co-crystallized binding pose (PDB 2JPR) [6]. Replacing the CAP-1 side chain with a pyridin-3-ylmethyl group simplifies the structure while introducing a potential new interaction with the CA-NTD binding pocket through the pyridine nitrogen. This approach could yield a fragment-like or minimal pharmacophore version of CAP-1 with improved ligand efficiency.

Quote Request

Request a Quote for 1-(3-Chloro-4-methylphenyl)-3-(pyridin-3-ylmethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.